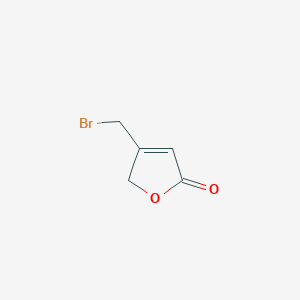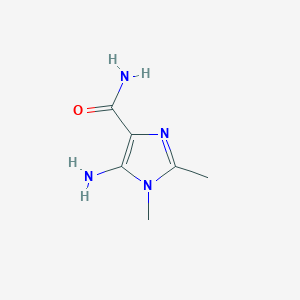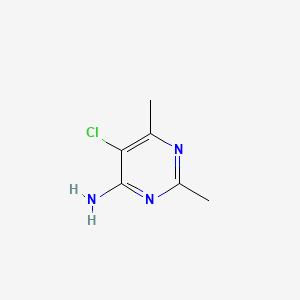
5-Brom-1H-Benzimidazol
Übersicht
Beschreibung
5-Bromo-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spektroskopische Studien
5-Brom-1H-Benzimidazol (5Br1HB) wurde mittels FT-Raman- und FT-IR-Spektroskopie untersucht . Die Studien ergaben Tabellen mit Vibrationsspektren, Mulliken- und NMR-Analysen sowie Dichtefunktionaltheorie (DFT)-Berechnungen . Diese spektroskopischen Studien sind entscheidend für das Verständnis der molekularen Struktur und Eigenschaften der Verbindung .
Korrosionsinhibitor
Benzimidazole, einschließlich this compound, wurden in der Literatur als Korrosionsinhibitoren für Stähle, Reine Metalle und Legierungen erwähnt . Sie sind wirksam in extrem aggressiven, korrosiven sauren Medien wie 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basischen Medien und Salzlösungen .
Antimikrobielles Mittel
Es wurde berichtet, dass this compound antimikrobielle Eigenschaften besitzt . Dies macht es nützlich bei der Entwicklung von Medikamenten und Behandlungen gegen verschiedene mikrobielle Infektionen .
Antivirales Mittel
Es wurde ebenfalls berichtet, dass die Verbindung antivirale Eigenschaften besitzt . Dies deutet auf mögliche Anwendungen bei der Entwicklung von antiviralen Medikamenten und Therapien hin .
Antitumormittel
This compound und seine Derivate wurden intensiv auf ihr Potenzial als neue Generation von Antitumormitteln untersucht . Die Bioaktivitäten von Benzimidazolverbindungen können durch Veränderung ihrer funktionellen Gruppen an der Kernstruktur weiter verbessert werden .
Behandlung verschiedener Krankheiten
Es wurde berichtet, dass Benzimidazol, einschließlich this compound, Anwendungen bei der Behandlung einiger Krankheiten wie Diabetes, Epilepsie und Antifertilität besitzt . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung verschiedener therapeutischer Medikamente eingesetzt werden könnte .
Wirkmechanismus
Target of Action
5-Bromo-1H-benzimidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives interact with their targets leading to a variety of biological activities . The inhibiting behavior of benzimidazoles, a class of compounds that 5-Bromo-1H-benzimidazole belongs to, appears as a consequence of energetic effect and blocking of the active surface atoms .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-benzimidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, 5-Bromo-1H-benzimidazole can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. By inhibiting these kinases, 5-Bromo-1H-benzimidazole can modulate various signaling pathways within the cell .
Cellular Effects
The effects of 5-Bromo-1H-benzimidazole on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1H-benzimidazole has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division.
Molecular Mechanism
At the molecular level, 5-Bromo-1H-benzimidazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their function. Furthermore, 5-Bromo-1H-benzimidazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-benzimidazole can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, 5-Bromo-1H-benzimidazole may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to 5-Bromo-1H-benzimidazole can result in sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-benzimidazole vary with different dosages in animal models. At low doses, this compound can effectively modulate specific biochemical pathways without causing significant toxicity. At higher doses, 5-Bromo-1H-benzimidazole may exhibit toxic effects, including cellular damage and apoptosis . Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Bromo-1H-benzimidazole is involved in several metabolic pathways within the cell. It can interact with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. By influencing these enzymes, 5-Bromo-1H-benzimidazole can affect the metabolic flux and levels of specific metabolites . Additionally, this compound can modulate the activity of enzymes involved in nucleotide synthesis, thereby impacting DNA and RNA metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-1H-benzimidazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 5-Bromo-1H-benzimidazole can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-Bromo-1H-benzimidazole is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 5-Bromo-1H-benzimidazole may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular energy metabolism and apoptosis.
Eigenschaften
IUPAC Name |
6-bromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVWGDBMPJNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964126 | |
| Record name | 6-Bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-88-1 | |
| Record name | 6-Bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological profile of 5-Bromo-1H-benzimidazole in aquatic environments?
A1: Research suggests that 5-Bromo-1H-benzimidazole exhibits significant toxicity towards the freshwater crustacean Ceriodaphnia dubia. A study determining the median lethal concentration (LC50) for various benzimidazole derivatives found that 5-Bromo-1H-benzimidazole had an LC50 of 2.4 mg/L, indicating high toxicity. [] This highlights the potential ecological risks associated with the release of this compound into aquatic ecosystems.
Q2: How does the structure of 5-Bromo-1H-benzimidazole correlate with its observed toxicity?
A2: While the exact mechanism of toxicity for 5-Bromo-1H-benzimidazole is not fully elucidated in the provided research, the study on benzimidazole derivatives suggests a strong correlation between the chemical structure and toxicity. [] The presence of specific substituents, such as the bromine atom at the 5th position, likely influences the compound's interaction with biological targets, contributing to its toxic effects.
Q3: What spectroscopic techniques have been employed to characterize 5-Bromo-1H-benzimidazole?
A3: Researchers have utilized a combination of spectroscopic techniques to characterize 5-Bromo-1H-benzimidazole. These include Fourier-transform infrared spectroscopy (FTIR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide valuable insights into the vibrational frequencies, functional groups, and structural properties of the compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)



![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)






